propan-2-yl N-(carbamoylmethoxy)carbamate
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Overview
Description
Propan-2-yl N-(carbamoylmethoxy)carbamate: is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(carbamoylmethoxy)carbamate typically involves the reaction of isopropyl chloroformate with N-(carbamoylmethoxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(carbamoylmethoxy)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates and carbonates.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Isopropanol and N-(carbamoylmethoxy)amine.
Oxidation: Corresponding carbamates and carbonates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propan-2-yl N-(carbamoylmethoxy)carbamate involves the formation of stable carbamate bonds with amine groups. This modification protects the amine groups from unwanted reactions during chemical synthesis. The compound can be selectively removed under mild conditions, allowing the amine groups to participate in subsequent reactions .
Comparison with Similar Compounds
- Methyl N-(carbamoylmethoxy)carbamate
- Ethyl N-(carbamoylmethoxy)carbamate
- Butyl N-(carbamoylmethoxy)carbamate
Comparison: Propan-2-yl N-(carbamoylmethoxy)carbamate is unique due to its isopropyl group, which provides steric hindrance and enhances the stability of the carbamate bond. This makes it more effective as a protecting agent compared to its methyl, ethyl, and butyl counterparts .
Properties
CAS No. |
1566733-70-7 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
propan-2-yl N-(2-amino-2-oxoethoxy)carbamate |
InChI |
InChI=1S/C6H12N2O4/c1-4(2)12-6(10)8-11-3-5(7)9/h4H,3H2,1-2H3,(H2,7,9)(H,8,10) |
InChI Key |
RJQGZIQUAQQKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NOCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
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